molecular formula C11H16N4O B7961292 Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-yl)methanone

Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-yl)methanone

Cat. No.: B7961292
M. Wt: 220.27 g/mol
InChI Key: FEPISDKLYDUVDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-yl)methanone is a chemical compound designed for research and development purposes. This molecule features a pyrazolopyridine core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential . Compounds with this core structure are frequently investigated for their activity in the central nervous system, with some derivatives demonstrating effects such as anticonvulsant, anxiolytic, and antidepressant properties in preclinical studies . The fused, partially saturated ring system of the core structure is a key feature in many biologically active molecules. Furthermore, the pyrrolidine methanone group is a common motif in drugs and bioactive compounds, contributing to favorable pharmacokinetic properties and target engagement . Researchers can leverage this building block in the synthesis of novel compounds for high-throughput screening and in the exploration of new therapeutic agents, particularly in the fields of neuroscience and oncology. This product is intended for research applications in a controlled laboratory environment and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c16-11(15-5-1-2-6-15)10-8-3-4-12-7-9(8)13-14-10/h12H,1-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPISDKLYDUVDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NNC3=C2CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Strategies for Core Formation

The synthesis of the pyrazolo[3,4-c]pyridine core is frequently achieved through cyclocondensation reactions. A representative approach involves the reaction of hydrazine derivatives with cyclic ketones, as demonstrated in the preparation of structurally related compounds. For example, ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate was synthesized via cyclocondensation of 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate with a substituted dihydropyridinone . This method yielded 63–75% under reflux conditions in ethyl acetate or toluene, with triethylamine as a base .

Critical Parameters:

  • Temperature: Reflux conditions (100–120°C) are essential for complete cyclization.

  • Solvent: Ethyl acetate facilitates higher yields (75%) compared to toluene (30.4%) due to improved solubility of intermediates .

  • Base: Triethylamine neutralizes HCl byproducts, preventing side reactions.

Palladium-Catalyzed Aminocarbonylation for Pyrrolidine Functionalization

Palladium-catalyzed aminocarbonylation has emerged as a robust method for introducing the pyrrolidin-1-yl moiety. In a study by the Royal Society of Chemistry, (1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(pyrrolidin-1-yl)methanone was synthesized using Pd(OAc)₂ and Xantphos as ligands under carbon monoxide atmosphere . The reaction achieved an 81% yield by coupling iodo-substituted heterocycles with pyrrolidine at 80°C in dichloromethane .

Reaction Conditions:

ParameterValue
CatalystPd(OAc)₂ (5 mol%)
LigandXantphos (10 mol%)
Temperature80°C
SolventCH₂Cl₂
Yield81%

This method’s efficiency stems from the synergistic effect of the palladium catalyst and bidentate ligand, which stabilize the active species during oxidative addition .

Solvent and Base Optimization in Coupling Reactions

The choice of solvent and base significantly impacts reaction outcomes. Comparative studies on ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate revealed stark differences:

SolventBaseTemperatureYield
Ethyl acetateTriethylamineReflux75%
TolueneTriethylamineReflux30.4%

Ethyl acetate’s polar aprotic nature enhances nucleophilicity, accelerating the cyclization step . In contrast, toluene’s lower polarity leads to incomplete dissolution of intermediates, reducing yield .

Acidic Workup and Crystallization Protocols

Post-reaction workup is critical for isolating the target compound. After cyclocondensation, concentrated HCl is added to protonate residual bases, precipitating the product . For instance, cooling the reaction mixture to 0–5°C and adding HCl (37%) yielded a solid product with 95% purity after filtration . Recrystallization in acetone further improved purity to 99%, as evidenced by HPLC .

Purification Steps:

  • Acidification with HCl to pH 6.

  • Filtration and washing with 1:1 ethyl acetate-isopropanol.

  • Recrystallization in acetone at 0–5°C.

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies for synthesizing pyrazolo[3,4-c]pyridine derivatives:

MethodAdvantagesLimitationsYield Range
CyclocondensationScalable, simple reagentsModerate yields (30–75%)
Palladium catalysisHigh yields (81%), regioselectivityRequires inert atmosphere
Solvent-free couplingEco-friendlyLimited substrate scopeN/A

Palladium-catalyzed methods outperform cyclocondensation in yield but necessitate stringent conditions . Hybrid approaches, such as using Pd catalysts in ethyl acetate, may bridge this gap.

Mechanistic Insights and Side-Reaction Mitigation

During cyclocondensation, competing pathways may form regioisomers or over-oxidized products. For example, prolonged heating in toluene can lead to dehydrogenation of the tetrahydro-pyridine ring, reducing yield . Introducing morpholine as a co-solvent suppresses this side reaction by stabilizing the enol intermediate .

Side Reactions:

  • Dehydrogenation: Mitigated by缩短 reaction time or adding morpholine.

  • Ester hydrolysis: Avoided by maintaining anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions: Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-yl)methanone has shown potential as a biological probe in studying enzyme mechanisms and receptor binding. Its derivatives are being explored for their biological activity.

Medicine: This compound and its derivatives are being investigated for their therapeutic potential. They may serve as lead compounds in the development of new drugs for various diseases.

Industry: In the chemical industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-yl)methanone exerts its effects involves interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Apixaban (1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide)

  • Structural Features : Contains a carboxamide group at the 3-position, a methoxyphenyl at the 1-position, and a 2-oxopiperidinyl-substituted phenyl at the 6-position .
  • Activity : Potent FXa inhibitor (Ki = 0.08 nM) with high selectivity over thrombin and other serine proteases .
  • Synthesis : Multi-step process involving condensation of pyrazole intermediates with substituted phenyl groups under ionic liquid conditions .
  • Key Data : Bioavailability (50–85%), half-life (~12 h), and renal excretion (27%) .

Ethyl 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate

  • Structural Features : Ethyl ester at the 3-position instead of apixaban’s carboxamide .
  • Activity : Acts as a prodrug; ester hydrolysis yields active carboxylate, enhancing oral absorption .
  • Synthesis: Esterification of apixaban’s carboxylic acid intermediate using ethanol and acid catalysts .
  • Key Data : Improved lipophilicity (logP = 2.8 vs. apixaban’s 1.7) but reduced FXa inhibition (IC50 = 1.2 nM) .

1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine Hydrochloride

  • Structural Features : Trifluoromethyl group at the 3-position and methyl at the 1-position .
  • Activity : Demonstrates anticoagulant activity but lower FXa specificity (IC50 = 5.6 nM) compared to apixaban .
  • Synthesis : Halogenation followed by nucleophilic substitution with trifluoromethyl reagents .
  • Key Data : Enhanced metabolic stability due to CF3 group (t1/2 = 18 h in human microsomes) .

3-[6-(2'-((Dimethylamino)methyl)-4-biphenylyl)-7-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-1-yl]benzamide

  • Structural Features : Biphenylyl and benzamide substituents .
  • Activity : FXa inhibitor (Ki = 0.12 nM) with improved membrane permeability .
  • Synthesis : Pd-catalyzed cross-coupling reactions to attach biphenylyl groups .
  • Key Data : High oral bioavailability (92%) and prolonged half-life (15 h) .

Comparative Analysis Table

Compound Core Structure Key Substituents FXa Inhibition (IC50/Ki) Synthetic Method Key Pharmacokinetic Property
Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-yl)methanone (Target) Pyrazolo[3,4-c]pyridine Pyrrolidin-1-yl methanone Not reported Likely via pyrazole cyclization Predicted high CNS penetration (logP = 2.5)
Apixaban Pyrazolo[3,4-c]pyridine Carboxamide, methoxyphenyl, 2-oxopiperidinyl 0.08 nM (Ki) Ionic liquid-mediated condensation 50–85% bioavailability
Ethyl ester derivative () Pyrazolo[3,4-c]pyridine Ethyl ester 1.2 nM (IC50) Esterification of carboxylate intermediate Improved lipophilicity (logP = 2.8)
Trifluoromethyl analog () Pyrazolo[3,4-c]pyridine CF3, methyl 5.6 nM (IC50) Halogenation/CF3 substitution t1/2 = 18 h (microsomes)
Biphenylyl-benzamide derivative () Pyrazolo[3,4-c]pyridine Biphenylyl, benzamide 0.12 nM (Ki) Pd-catalyzed cross-coupling 92% bioavailability

Key Structural and Functional Insights

  • Pyrrolidinyl Methanone vs.
  • Trifluoromethyl Substitution : Introduces metabolic stability but may reduce target affinity due to steric effects .
  • Biphenylyl Groups : Enhance FXa binding via π-π interactions, as seen in ’s compound .

Biological Activity

Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-yl)methanone is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity based on recent research findings and case studies.

  • Molecular Formula : C11H16N4O
  • Molecular Weight : 220.27 g/mol
  • CAS Number : 1422142-54-8

Recent studies indicate that this compound acts as an inhibitor of autotaxin (ATX), an enzyme implicated in inflammation and fibrosis. Inhibition of ATX can potentially mitigate conditions such as pulmonary fibrosis (PF) by regulating the TGF-β/Smad signaling pathway and reducing collagen deposition .

1. Antifibrotic Effects

In a study involving a bleomycin-induced mouse model of pulmonary fibrosis, the compound demonstrated significant antifibrotic properties. The results showed a reduction in fibrosis markers and improved lung function metrics when treated with this compound .

2. Inhibition of Autotaxin

The compound exhibited potent inhibition against autotaxin with IC50 values as low as 0.7 nM in vitro. This inhibition is crucial as it highlights the compound's potential for developing therapeutic agents targeting fibrotic diseases .

3. Safety Profile

The safety profile of the compound was assessed through hERG channel inhibition studies, showing negligible inhibition (IC50 > 30 μM), indicating a favorable safety margin for further development in clinical settings .

Case Studies

StudyFindings
Study on PF ModelReduced fibrosis markers and improved lung functionSuggests potential for PF treatment
Autotaxin Inhibition StudyIC50 values of 0.7 nMIndicates strong potential as a therapeutic agent
Safety AssessmentNegligible hERG inhibitionFavorable safety profile for clinical use

Pharmacokinetics

Pharmacokinetic studies revealed that the compound has a bioavailability of approximately 69.5%, indicating good absorption and distribution characteristics in vivo . This property is essential for its efficacy as a therapeutic agent.

Q & A

What are the established synthetic routes for Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-yl)methanone, and how do reaction conditions influence yield?

Basic Research Focus
The compound is synthesized via multi-step routes involving nitro group reduction, cyclization, and amidation. A key intermediate, ethyl 6-(4-(5-halopentanamido)phenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate, is cyclized to form the pyrrolidin-1-yl moiety . Yield optimization requires precise control of reaction temperature (70–90°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents like 5-halovaleryl chloride. Catalytic hydrogenation (H₂/Pd-C) is critical for nitro reduction, with yields dropping below 60% if catalyst loading is suboptimal .

How can researchers validate the structural integrity of this compound, particularly its stereochemistry and heterocyclic conformation?

Basic Research Focus
X-ray crystallography remains the gold standard for structural validation. For example, Factor Xa inhibitor co-crystal structures resolved at 2.1 Å resolution (PDB: 2P16) confirm the pyrazolo[3,4-c]pyridine core’s planar geometry and hydrogen-bonding interactions with residues like Tyr228 and Gln192 . Complementarily, ¹H/¹³C NMR (DMSO-d₆, 400 MHz) identifies key signals: δ 7.8–8.2 ppm (pyridine protons), δ 4.3–4.5 ppm (pyrrolidinyl CH₂), and δ 2.9–3.1 ppm (tetrahydro pyrazole CH₂) .

What advanced strategies resolve contradictions between computational binding predictions and experimental bioactivity data for this compound?

Advanced Research Focus
Discrepancies often arise from solvent effects or protein flexibility. For instance, molecular docking (Glide SP) may overestimate binding affinity due to rigid receptor models, whereas experimental IC₅₀ values (e.g., 1.8 nM against Factor Xa) reflect dynamic interactions . To reconcile these:

  • Perform molecular dynamics (MD) simulations (50 ns, AMBER) to assess conformational stability.
  • Validate with isothermal titration calorimetry (ITC) to measure ΔH and ΔS of binding .
  • Cross-check with surface plasmon resonance (SPR) for kinetic parameters (kₐ, k𝒹) .

How can researchers optimize the compound’s pharmacokinetic profile while retaining Factor Xa inhibition?

Advanced Research Focus
Structural modifications focus on balancing lipophilicity (logP) and solubility:

  • Carboxamide vs. ester derivatives : Apixaban analogs with carboxamide groups (e.g., 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide) show improved oral bioavailability (F = 50%) compared to ethyl esters due to reduced first-pass metabolism .
  • Pyrrolidinyl substitution : Introducing polar groups (e.g., hydroxyl) at the pyrrolidine nitrogen enhances aqueous solubility without compromising binding to Factor Xa’s S4 pocket .

What analytical methods are recommended for detecting and quantifying synthetic impurities in this compound?

Advanced Research Focus
High-performance liquid chromatography (HPLC) with UV/Vis detection (λ = 254 nm) using a C18 column (5 µm, 4.6 × 250 mm) and gradient elution (acetonitrile/0.1% TFA in H₂O) resolves impurities like uncyclized intermediates (<0.15% area) . For trace-level analysis:

  • LC-MS (ESI+, m/z 459.5 [M+H]⁺) identifies byproducts (e.g., dehalogenated analogs).
  • Chiral HPLC (CHIRALPAK IC-3) confirms enantiomeric purity (>99.5%) .

How do researchers address discrepancies in crystallographic data versus computational models of the compound’s binding mode?

Advanced Research Focus
Crystallographic data (e.g., PDB: 2P16) may show alternate side-chain conformations in Factor Xa’s catalytic triad (Ser195, His57, Asp102) compared to static docking poses . Mitigation strategies include:

  • Refining docking protocols with induced-fit docking (IFD) to account for receptor flexibility.
  • Validating with cryo-EM (if resolution permits) for near-native state analysis.
  • Using SHELXPRO for crystallographic refinement to resolve electron density ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.